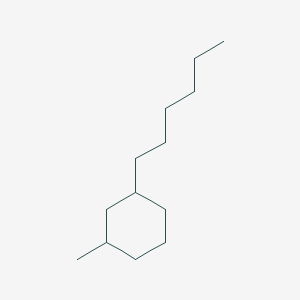

3-Methyl-1-hexylcyclohexane

Description

3-Methyl-1-hexylcyclohexane (CAS: 52886-35-8) is a branched alkylcyclohexane derivative featuring a hexyl chain substituted at the 1-position of the cyclohexane ring and a methyl group at the 3-position. It exists as a mixture of cis and trans isomers due to the stereochemistry of the cyclohexane ring . This compound is primarily used as a standard reference material in analytical chemistry, particularly in gas chromatography and mass spectrometry for identifying hydrocarbon profiles in petroleum and synthetic mixtures .

Properties

IUPAC Name |

1-hexyl-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSBYDVSKONQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698987 | |

| Record name | 1-Hexyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-35-8 | |

| Record name | 1-Hexyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Methyl-1-hexylcyclohexane has various applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of lipid metabolism and membrane biology.

Medicine: It may be explored for its potential as a bioactive molecule in drug development.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-1-hexylcyclohexane exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Positional Isomerism

The position of the methyl group on the cyclohexane ring significantly influences physical properties:

- 2-Methyl-1-hexylcyclohexane (CAS: 92031-89-5) and 4-Methyl-1-hexylcyclohexane (CAS: 92031-89-5) are positional isomers of 3-Methyl-1-hexylcyclohexane. These isomers share the molecular formula C₁₃H₂₄ but differ in methyl group placement.

- Boiling Points : Longer alkyl chains generally increase boiling points. However, isomers with more symmetrical substitution (e.g., 4-methyl) may exhibit slightly higher melting points due to efficient crystal packing .

Cis-Trans Isomerism

- The cis isomer of this compound has a less symmetrical structure, leading to lower melting points compared to the trans isomer. This property is critical in industrial applications requiring low-temperature stability .

Comparison with Chain-Length Analogs

Shorter Alkyl Chains

Methylcyclohexane (CAS: 108-87-2, C₇H₁₄):

n-Hexylcyclohexane (CAS: 4292-75-5, C₁₂H₂₂):

Longer Alkyl Chains

- Higher molecular weight would enhance lipophilicity, impacting solubility in nonpolar solvents.

Functional Group Analogs

Cyclohexanones

- 3-Methylcyclohexanone (CAS: 591-24-2, C₇H₁₀O): Introduces a ketone group, increasing polarity and reactivity (e.g., participation in condensation reactions) . Boiling Point: ~170°C (estimated), lower than this compound due to smaller size .

Cyclohexylamines

- 3-Methylcyclohexylamine (CAS: 6850-35-7, C₇H₁₅N): The amine group enables hydrogen bonding, drastically altering solubility and boiling points compared to nonpolar alkylcyclohexanes .

Key Data Table

*Estimated based on analogous compounds.

Research Findings and Trends

- Solubility : Branched alkylcyclohexanes like this compound exhibit lower solubility in polar solvents compared to linear analogs (e.g., n-hexylcyclohexane) due to increased steric hindrance .

- Thermal Stability : The trans isomer of this compound likely has higher thermal stability than the cis isomer, aligning with trends in cyclohexane derivatives .

Biological Activity

3-Methyl-1-hexylcyclohexane is a cycloalkane derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by a cyclohexane ring with a methyl and hexyl substituent, suggests possible interactions with biological systems, particularly in enzymatic and receptor-mediated pathways.

- Molecular Formula : C_{12}H_{22}

- Molecular Weight : 166.31 g/mol

- Boiling Point : Approximately 220°C

- Density : 0.83 g/cm³

These properties indicate that this compound is a relatively hydrophobic compound, which may influence its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and cell receptors. Studies have shown that compounds with similar structures can modulate enzyme activities and affect cellular signaling pathways.

Enzyme Interaction

Research indicates that the compound may exhibit enzyme inhibition properties. For instance, it has been noted for its potential to inhibit collagenase activity, which is significant in various physiological and pathological processes, including tissue remodeling and inflammation .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages. This suggests a potential therapeutic application in treating inflammatory diseases.

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 65 |

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of the compound on human cell lines. The findings revealed that while low concentrations were non-toxic, higher concentrations led to increased cell death, indicating a dose-dependent relationship.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 50 | 50 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution in biological systems. Its lipophilic nature allows for easy membrane penetration, potentially leading to significant bioavailability. However, further studies are needed to fully elucidate its metabolic pathways and elimination routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.